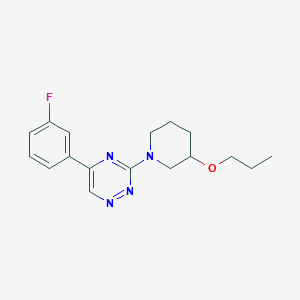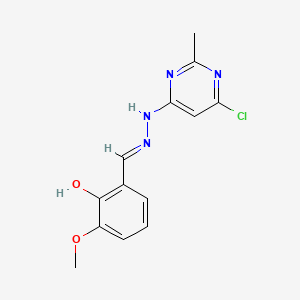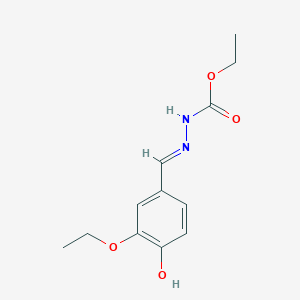
5-(3-fluorophenyl)-3-(3-propoxy-1-piperidinyl)-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-fluorophenyl)-3-(3-propoxy-1-piperidinyl)-1,2,4-triazine is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of triazine derivatives and has shown promising results in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 5-(3-fluorophenyl)-3-(3-propoxy-1-piperidinyl)-1,2,4-triazine is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes or proteins in the body. This inhibition leads to a decrease in the growth and proliferation of cancer cells and the formation of amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects
5-(3-fluorophenyl)-3-(3-propoxy-1-piperidinyl)-1,2,4-triazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In animal models, the compound has been shown to reduce the growth of tumors and increase the survival rate of animals with cancer. It has also been shown to reduce the formation of amyloid plaques in the brain, which is a hallmark of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-fluorophenyl)-3-(3-propoxy-1-piperidinyl)-1,2,4-triazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various scientific research applications. However, there are also some limitations to using this compound in lab experiments. The compound is not very water-soluble, which can make it difficult to administer to animals or use in certain assays. Additionally, the compound has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for the study of 5-(3-fluorophenyl)-3-(3-propoxy-1-piperidinyl)-1,2,4-triazine. One direction is to further investigate the mechanism of action of the compound and identify its molecular targets in the body. This could lead to the development of more targeted and effective drugs based on this compound. Another direction is to study the safety and efficacy of the compound in humans, which could lead to its eventual use as a therapeutic drug. Additionally, the compound could be further studied for its potential use as a diagnostic tool for imaging various diseases.
Métodos De Síntesis
The synthesis of 5-(3-fluorophenyl)-3-(3-propoxy-1-piperidinyl)-1,2,4-triazine involves the reaction of 3-(3-propoxy-1-piperidinyl)-5-(3-trifluoromethylphenyl)-1,2,4-triazine with sodium hydride in dimethylformamide. The reaction takes place at room temperature, and the resulting compound is purified by column chromatography. The yield of the compound is around 65%.
Aplicaciones Científicas De Investigación
5-(3-fluorophenyl)-3-(3-propoxy-1-piperidinyl)-1,2,4-triazine has been extensively studied in the field of medicinal chemistry. It has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential use as a diagnostic tool for imaging various diseases.
Propiedades
IUPAC Name |
5-(3-fluorophenyl)-3-(3-propoxypiperidin-1-yl)-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O/c1-2-9-23-15-7-4-8-22(12-15)17-20-16(11-19-21-17)13-5-3-6-14(18)10-13/h3,5-6,10-11,15H,2,4,7-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXZMNQBUJWXKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCCN(C1)C2=NC(=CN=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)-3-(3-propoxy-1-piperidinyl)-1,2,4-triazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6058444.png)
![3-[2-phenyl-2-(1-piperidinyl)ethyl]-4(3H)-pteridinone trifluoroacetate](/img/structure/B6058446.png)
![ethyl 5-[(5-methyl-2-furyl)methylene]-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6058450.png)
![1-({6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazol-3-yl}carbonyl)-L-prolinamide](/img/structure/B6058452.png)
![2-[2-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6058455.png)
![3-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6058471.png)

![1-(4-ethyl-1-piperazinyl)-3-(3-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6058484.png)
![1-cyclopropyl-N-methyl-6-oxo-N-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6058494.png)


![2-[1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-piperidinyl]ethanol](/img/structure/B6058499.png)
![2-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1-(2-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6058522.png)
